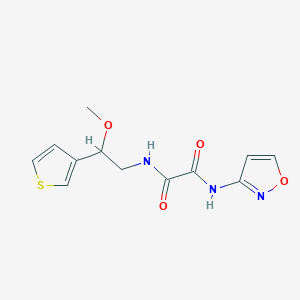

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that features a unique combination of isoxazole and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both isoxazole and thiophene rings in its structure suggests it may exhibit interesting biological activities and electronic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the isoxazole-thiophene intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide.

Actividad Biológica

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and thiophene moieties, which contribute to its biological properties. The structural formula can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |

| CAS Number | 1448052-93-4 |

| Molecular Formula | C₁₂H₁₃N₃O₄S |

| Molecular Weight | 295.32 g/mol |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

- Introduction of the Thiophene Moiety : The thiophene ring can be introduced via a cross-coupling reaction using thiophene boronic acid or stannane derivatives.

- Oxalamide Linkage Formation : The final step involves reacting the isoxazole-thiophene intermediate with oxalyl chloride followed by the addition of an amine to form the oxalamide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines, including breast and colorectal cancer models. The inhibition of angiogenesis and cell cycle progression has been observed, indicating that the compound may interfere with cancer cell proliferation through multiple pathways .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.

- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis, thereby influencing cancer cell survival.

The presence of both isoxazole and thiophene rings enhances its binding affinity to these targets, contributing to its observed biological effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study reported that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for various bacterial strains.

Compound MIC (µg/mL) Bacterial Strain N1-(isoxazol-3-yl)-N2-(2-methoxy... 5 Staphylococcus aureus N1-(isoxazol-3-yl)-N2-(2-methoxy... 10 Escherichia coli -

Study on Anticancer Activity :

- In vitro tests demonstrated that the compound inhibited cell proliferation in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM.

- Table 2 outlines the effects on cell cycle progression.

Treatment Cell Cycle Phase Affected Observed Effect N1-(isoxazol... G2/M Significant inhibition Control G1 No effect

Propiedades

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-18-9(8-3-5-20-7-8)6-13-11(16)12(17)14-10-2-4-19-15-10/h2-5,7,9H,6H2,1H3,(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINAQXAVOSLGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.